Gentianose

Catalog No.
S750587
CAS No.
25954-44-3
M.F
C18H32O16
M. Wt
504.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gentianose

CAS Number

25954-44-3

Product Name

Gentianose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1

InChI Key

MUPFEKGTMRGPLJ-WSCXOGSTSA-N

Synonyms

b-D-Glc-(1->6)-a-D-Glc-(1<->2)-b-D-Fru; b-D-fructofuranosyl 6-O-b-D-glucopyranosyl-a-D-glucopyranoside

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O

Gentianose is a trisaccharide composed of two glucose units and one fructose unit, specifically structured as β-D-glucose-(1→6)-β-D-glucose-(1→2)-D-fructose. It is primarily found in the roots of certain plants belonging to the Gentianaceae family, particularly in Gentiana lutea, where it serves as a significant carbohydrate reserve . The molecular formula of gentianose is C₁₈H₃₂O₁₆, with a molecular weight of 504.44 g/mol . This compound was first isolated in 1882 and has since been recognized for its unique structural and functional properties within plant biochemistry .

  • In digestion: Gentianose is not readily absorbed by the human small intestine and requires specific gut bacteria to break it down into simpler sugars that the body can utilize [].
  • Limited information: There is no scientific data readily available on specific safety concerns or hazards associated with gentianose.

Prebiotic Potential and Gut Health

Gentianose is a non-digestible sugar, meaning it cannot be broken down by human digestive enzymes in the small intestine. As a result, it reaches the colon largely intact, where it can be fermented by gut bacteria. This fermentation process produces beneficial short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which contribute to gut health by:

  • Nourishing gut bacteria: SCFAs serve as an energy source for beneficial gut bacteria, promoting their growth and activity .
  • Reducing inflammation: SCFAs have anti-inflammatory properties and may help regulate immune responses in the gut .
  • Improving gut barrier function: SCFAs can strengthen the gut barrier, which prevents harmful substances from entering the bloodstream .

These potential benefits of gentianose are currently being investigated in preclinical and clinical studies to understand its role in promoting gut health and preventing gut-related diseases.

Potential Anti-Inflammatory Properties

Research suggests that gentianose may possess anti-inflammatory properties. Studies have shown that it can:

  • Reduce the production of inflammatory mediators: Gentianose may inhibit the production of pro-inflammatory cytokines, which are signaling molecules involved in the inflammatory response .
  • Modulate immune cell function: Gentianose may regulate the activity of immune cells involved in inflammation, potentially leading to reduced inflammation .

Gentianose undergoes hydrolysis to yield gentiobiose and glucose. This reaction can be catalyzed by various enzymes, such as invertase and β-glucosidase, which play critical roles in carbohydrate metabolism within plants . The hydrolysis pathway indicates that gentianose may not only serve as an energy source but also participate in signaling pathways that regulate physiological processes such as dormancy and budbreak in gentian plants .

Gentianose exhibits several biological activities, including potential roles in plant signaling and metabolism. Research indicates that it may influence dormancy release in overwintering buds of gentian plants by modulating redox status through the ascorbate-glutathione cycle. This signaling function is crucial for the timing of budbreak, suggesting that gentianose plays a role beyond mere energy storage . Additionally, its presence in plant tissues correlates with various metabolic states, indicating its involvement in physiological adaptations to environmental changes.

Gentianose can be synthesized through several methods:

  • Extraction from Natural Sources: Traditionally, gentianose is extracted from the roots of Gentiana lutea or other Gentianaceae species. This method involves purification processes to isolate the compound from complex mixtures of plant metabolites .
  • Chemical Synthesis: Multi-step chemical synthesis methods have been developed to produce gentianose artificially. These methods typically involve glycosylation reactions where appropriate sugar precursors are combined under controlled conditions to form the trisaccharide .
  • Biotechnological Approaches: Recent advances suggest potential biotechnological methods for synthesizing gentianose using recombinant enzymes or microbial fermentation processes, although these are still under research .

Gentianose has several applications:

  • Pharmaceuticals: Due to its biological activity, gentianose may have potential therapeutic uses, particularly in enhancing plant health or as a natural product with health benefits.
  • Food Industry: As a carbohydrate source, gentianose could be explored for its functional properties in food formulations.
  • Agriculture: Understanding its role in plant signaling may lead to applications in agriculture for improving crop resilience and productivity.

Studies on gentianose interactions focus on its metabolic pathways and effects on other compounds within plant systems. Research indicates that gentianose influences the accumulation of other metabolites, such as gentiobiose, which further impacts physiological processes like dormancy and growth regulation in plants . The interaction between gentianose and various enzymes involved in carbohydrate metabolism also highlights its significance in metabolic networks.

Gentianose shares structural similarities with several other oligosaccharides. Here are some comparable compounds:

CompoundStructure DescriptionUnique Feature
Gentiobioseβ-D-glucose-(1→6)-D-glucoseA disaccharide that serves as an intermediate for energy production from gentianose .
Maltotrioseα-D-glucose-(1→4)-α-D-glucose-(1→4)-D-glucoseA trisaccharide commonly found in starch breakdown; differs by linkage type .
Raffinoseα-D-galactose-(1→6)-β-D-glucose-(1→2)-D-fructoseContains a galactose unit; significant in human nutrition but less prevalent in Gentiana species .
Sucroseα-D-glucose-(1→2)-β-D-fructoseA common disaccharide; serves different roles compared to gentianose in energy storage .

Gentianose is unique due to its specific structure and its role as a signaling molecule in plant physiology, distinguishing it from other similar carbohydrates that primarily function as energy sources or structural components.

Physical Description

Solid

XLogP3

-5.8

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

11

Exact Mass

504.16903493 g/mol

Monoisotopic Mass

504.16903493 g/mol

Heavy Atom Count

34

Melting Point

212 °C

UNII

I0ZQ61S45F

Other CAS

25954-44-3

Wikipedia

Gentianose

Dates

Modify: 2023-08-15

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